1,2-Dimethylhydrazine dihydrochloride

Beschreibung

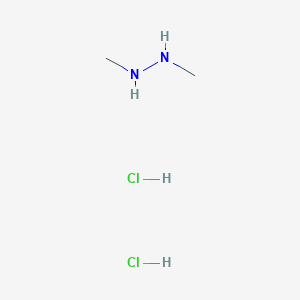

1,2-dimethylhydrazine dihydrochloride is a hydrochloride resulting from the reaction of 1,2,dimethylhydrazine with 2 mol eq. of hydrogen chloride. It contains a 1,2-dimethylhydrazine(2+).

1,2-Dimethylhydrazine Dihydrochloride is the chloride salt of a compound used experimentally to induce tumors in animal models of carcinogenesis. In mice and rats, 1,2-dimethylhydrazine may induce carcinogenesis through deregulation of the cell cycle. This agent primarily induces gastrointestinal and vascular tumors. 1,2-Dimethylhydrazine may be found in small amounts in the environment due to its use in industry and agriculture. (NCI04)

Eigenschaften

IUPAC Name |

1,2-dimethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c1-3-4-2;;/h3-4H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDRFJDGKMTPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2.2ClH, C2H10Cl2N2 | |

| Record name | 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020517 | |

| Record name | 1,2-Dimethylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992), White crystalline solid with fishy or ammonia-like odor; [CAMEO] | |

| Record name | 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylhydrazine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

306-37-6 | |

| Record name | 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,2-dimethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8326154U0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

333 to 336 °F (decomposes) (NTP, 1992) | |

| Record name | 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Core Mechanism of 1,2-Dimethylhydrazine Dihydrochloride-Induced Carcinogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylhydrazine (DMH), a potent colon-specific carcinogen, is widely utilized in preclinical research to model colorectal cancer.[1][2] Its dihydrochloride salt is a stable and soluble form used for consistent experimental induction of tumors in animal models.[3] Understanding the intricate molecular mechanisms by which DMH initiates and promotes carcinogenesis is crucial for developing novel preventative and therapeutic strategies against colorectal cancer. This technical guide provides a comprehensive overview of the core carcinogenic mechanisms of DMH, with a focus on its metabolic activation, DNA adduct formation, induction of oxidative stress, and deregulation of key cellular signaling pathways.

Metabolic Activation of 1,2-Dimethylhydrazine

1,2-Dimethylhydrazine is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1][4] This multi-step process primarily occurs in the liver and involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophiles capable of damaging cellular macromolecules.

The initial step in DMH metabolism is its oxidation to azomethane (AM), which is then further oxidized to form azoxymethane (AOM).[1] AOM is a key intermediate and is itself a potent carcinogen. Subsequent hydroxylation of AOM by cytochrome P450 enzymes, particularly CYP2E1, leads to the formation of methylazoxymethanol (MAM).[1] MAM is then transported to the colon, where it can be further metabolized by colonic enzymes, including alcohol dehydrogenase, to generate the ultimate carcinogenic species, the highly reactive methyldiazonium ion.[1][5] This ion readily methylates cellular components, including DNA, initiating the carcinogenic process.[1] The gut microbiota can also play a role in the metabolism of DMH and its derivatives, influencing its toxicity.[6]

DNA Adduct Formation and Mutagenesis

The primary mechanism by which the methyldiazonium ion initiates carcinogenesis is through the alkylation of DNA, forming DNA adducts.[1][7] The most significant of these adducts for mutagenesis is O⁶-methylguanine (O⁶-MeG).[1][5][8] This lesion is prone to mispairing with thymine instead of cytosine during DNA replication.[1] If not repaired, this leads to G:C to A:T transition mutations in subsequent rounds of DNA replication.[1] These mutations can occur in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., K-ras), driving the transformation of normal colonic epithelium into neoplastic lesions.[9] Another significant form of DNA damage induced by DMH is oxidative damage, leading to the formation of lesions like 8-hydroxydeoxyguanosine (8-OHdG).[10]

Role of Oxidative Stress and Inflammation

The metabolism of DMH is associated with the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[1][2][4][11] This oxidative stress contributes to carcinogenesis through several mechanisms, including the direct oxidative damage to DNA, lipids, and proteins.[10][11] Lipid peroxidation, as measured by malondialdehyde (MDA) levels, is a key indicator of DMH-induced oxidative damage.[2][11] The overproduction of ROS can overwhelm the cellular antioxidant defense systems, such as superoxide dismutase (SOD) and catalase (CAT).[11][12]

Oxidative stress is intricately linked to inflammation, a well-established driver of cancer progression. DMH induces an inflammatory response in the colon, characterized by the upregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][11][13] COX-2, in turn, leads to the increased production of prostaglandins, which can promote cell proliferation, angiogenesis, and inhibit apoptosis. The activation of transcription factors like nuclear factor-kappa B (NF-κB) is a critical event in the inflammatory cascade that contributes to DMH-induced carcinogenesis.[1]

Key Signaling Pathways in DMH-Induced Carcinogenesis

The genetic mutations and chronic inflammation induced by DMH lead to the deregulation of several key signaling pathways that govern cell proliferation, survival, and differentiation.

-

Wnt/β-catenin Pathway: Mutations in genes of the Wnt signaling pathway, particularly in Apc or β-catenin, are common events in colorectal cancer. In the context of DMH-induced carcinogenesis, alterations leading to the nuclear accumulation of β-catenin have been observed.[14] Nuclear β-catenin acts as a transcriptional co-activator, upregulating the expression of target genes involved in cell proliferation, such as c-myc and cyclin D1.

-

p53 Pathway: The tumor suppressor gene p53 is a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to DNA damage. DMH-induced DNA damage can lead to mutations in p53, inactivating its function and allowing cells with genetic alterations to proliferate.[9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell growth and proliferation. Aberrant activation of this pathway, often downstream of mutated oncogenes like K-ras, is a feature of many cancers, including those induced by DMH.

Quantitative Data from DMH-Induced Carcinogenesis Studies

The following tables summarize quantitative data from various studies using DMH to induce colorectal cancer in animal models. These data highlight the variability in tumor incidence and latency depending on the animal model, DMH dosage, and route of administration.

Table 1: Tumor Incidence in Rodent Models with DMH Administration

| Animal Model | DMH Dose and Administration | Latency Period | Tumor Incidence | Reference |

| Swiss Mice | 0.001% in drinking water | Lifetime | 98% (females), 92% (males) with vascular lesions; 44% (females), 24% (males) with lung tumors | [3] |

| Fischer 344 Rats | 20 mg/kg bw, weekly s.c. injections for 20 weeks | 15 weeks post-injection | High incidence of colon tumors | [15] |

| Fischer 344 Rats | 20 mg/kg bw, weekly i.m. injections for 20 weeks | 8 months from start | 88% with large bowel tumors | [15] |

| C57BL/6 Mice | 20 mg/kg bw, weekly i.p. injections for 15 weeks | 15 weeks | Higher response compared to BALB/c mice | [16] |

| Male Wistar Rats | 40 mg/kg bw, s.c. twice weekly for 2 weeks, then TNBS | 25 weeks | 60% low-grade dysplasia, 40% high-grade dysplasia | [17] |

Table 2: DNA Adduct Levels in Response to DMH

| Tissue | Animal Model | DMH Dose | Time Post-Injection | O⁶-MeG Level | Reference |

| Colorectal Mucosa | Male F344 Rats | 40 mg/kg, single i.p. injection | 6 hours | Significantly inhibited by boiled garlic powder | [8] |

| Colonic Mucosa & Liver | Sprague-Dawley Rats | Subcutaneous injection | 24 hours (peak) | Significant increase in 8-OHdG | [10] |

Experimental Protocols for DMH-Induced Carcinogenesis

The following provides a generalized experimental protocol for inducing colorectal cancer in rodents using DMH. Specific parameters such as animal strain, age, DMH dose, and frequency of administration may be modified based on the research objectives.

Objective: To induce colorectal tumors in a rodent model for the evaluation of chemopreventive or therapeutic agents.

Materials:

-

1,2-Dimethylhydrazine dihydrochloride (DMH)

-

Saline solution (0.9% NaCl) with 1 mM EDTA (as a vehicle to chelate metal ions that can degrade DMH)

-

Rodents (e.g., Wistar or Fischer 344 rats, C57BL/6 or BALB/c mice), typically 5-7 weeks old

-

Standard laboratory animal housing and diet

-

Appropriate personal protective equipment (PPE) for handling a carcinogen

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the start of the experiment.

-

Preparation of DMH Solution: DMH is dissolved in the EDTA-saline vehicle to the desired concentration (e.g., for a 20 mg/kg dose). The solution should be freshly prepared before each injection due to its instability.

-

DMH Administration: DMH is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common protocol involves weekly injections for a period of 15-20 weeks.[15][16] The volume of injection is calculated based on the animal's body weight.

-

Monitoring: Animals are monitored regularly for clinical signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress. Body weight and food/water intake are recorded weekly.

-

Termination and Tissue Collection: At a predetermined time point (e.g., 20-30 weeks from the first injection), animals are euthanized. The colon is excised, flushed with saline, and examined for the presence of tumors and preneoplastic lesions such as aberrant crypt foci (ACF).

-

Histopathological Analysis: Tumors and sections of the colon are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination and tumor grading.

-

Molecular Analysis: Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent molecular analyses, such as DNA adduct measurement, gene expression studies (qPCR, Western blotting), and sequencing.

Conclusion

1,2-Dimethylhydrazine dihydrochloride is a powerful tool for studying the mechanisms of colorectal carcinogenesis. Its carcinogenic action is a multi-step process initiated by metabolic activation to a reactive methyldiazonium ion, which then causes DNA damage, primarily through the formation of O⁶-methylguanine adducts. This genetic damage, coupled with the induction of chronic oxidative stress and inflammation, leads to the deregulation of critical cellular signaling pathways, ultimately resulting in neoplastic transformation. A thorough understanding of these core mechanisms is essential for leveraging the DMH-induced cancer model to identify and validate novel targets for the prevention and treatment of colorectal cancer.

References

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. The carcinogenicity of 1,2-Dimethylhydrazine Dihydrochloride_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Gut microbiome modulates the toxicity of hydrazine: a metabonomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibition of 1, 2-dimethylhydrazine-induced mucin-depleted foci and O⁶-methylguanine DNA adducts in the rat colorectum by boiled garlic powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Inhibition of 1,2‐Dimethylhydrazine‐induced Oxidative DNA Damage by Green Tea Extract in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoprotective effect of boeravinone B against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amelioration of 1,2 Dimethylhydrazine (DMH) Induced Colon Oxidative Stress, Inflammation and Tumor Promotion Response by Tannic Acid in Wistar Rats [journal.waocp.org]

- 14. A novel mouse model for colitis-associated colon carcinogenesis induced by 1,2-dimethylhydrazine and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Experimental Murine Models for Colorectal Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Activation of 1,2-Dimethylhydrazine Dihydrochloride in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylhydrazine (DMH) is a potent procarcinogen widely utilized in experimental models to induce colon cancer. Its carcinogenicity is contingent upon its metabolic activation, a process predominantly occurring in the liver. This technical guide provides an in-depth overview of the core mechanisms underlying the hepatic metabolic activation of DMH. It details the enzymatic pathways, key metabolites, and the ultimate reactive species responsible for its genotoxic effects. This guide also furnishes detailed experimental protocols for the investigation of DMH metabolism and presents available quantitative data in structured tables for ease of comparison. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a comprehensive understanding of the processes involved.

Introduction

1,2-Dimethylhydrazine (DMH), a symmetrical dialkylhydrazine, is a powerful and specific colon carcinogen in various animal models.[1] DMH itself is not the ultimate carcinogen; it requires metabolic activation to exert its carcinogenic effects.[1] This bioactivation is a multi-step process primarily initiated in the liver by the cytochrome P450 (CYP450) mixed-function oxidase system.[2][3] The subsequent metabolites are then transported to the colon, where they undergo further transformation to a highly reactive electrophile that can alkylate cellular macromolecules, including DNA, leading to mutations and the initiation of carcinogenesis.[1] Understanding the intricacies of DMH metabolic activation is crucial for elucidating the mechanisms of colon carcinogenesis and for the development of potential chemopreventive strategies.

Metabolic Activation Pathway

The metabolic activation of DMH is a sequential oxidative process. The primary steps are outlined below and visualized in the accompanying diagram.

-

Oxidation to Azomethane (AM): The initial step is the oxidation of DMH to azomethane. This reaction is catalyzed by the cytochrome P450 enzyme system in the liver microsomes.[4]

-

Hydroxylation to Azoxymethane (AOM): Azomethane is further oxidized to form azoxymethane. This step is also mediated by hepatic CYP450 enzymes.[4]

-

Hydroxylation to Methylazoxymethanol (MAM): AOM undergoes hydroxylation to yield methylazoxymethanol (MAM).[4] This is a critical step in the activation pathway as MAM is a more proximate carcinogen.

-

Formation of the Ultimate Carcinogen: MAM is unstable and can spontaneously or enzymatically decompose to form formaldehyde and the highly reactive methyldiazonium ion (CH₃N₂⁺).[1] The methyldiazonium ion is a powerful electrophile that readily methylates nucleophilic sites on cellular macromolecules.

-

DNA Alkylation: The methyldiazonium ion alkylates DNA bases, with O⁶-methylguanine (O⁶-MeG) being one of the most significant pro-mutagenic lesions formed.[5] This adduct can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations, a hallmark of DMH-induced carcinogenesis.[5]

Visualization of the Metabolic Activation Pathway

Key Enzymes in DMH Metabolism

Cytochrome P450 (CYP450) Isozymes

The CYP450 superfamily of heme-containing monooxygenases plays a central role in the oxidative metabolism of DMH. While multiple CYP450 isozymes may contribute, studies have implicated the following as being particularly important:

-

CYP2E1: This isozyme is known to metabolize many small molecule procarcinogens and is considered a key enzyme in the activation of DMH.[6]

-

CYP1A2: Also involved in the metabolism of various xenobiotics, CYP1A2 has been shown to participate in DMH metabolism.[6]

-

CYP2B1: Evidence suggests a role for CYP2B1 in the metabolic activation of DMH in rodent models.[2]

UDP-Glucuronosyltransferases (UGTs)

UDP-glucuronosyltransferases are phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, thereby increasing their water solubility and facilitating their excretion. In the context of DMH metabolism, UGTs play a dual role. They can detoxify reactive metabolites by glucuronidating them, but the resulting glucuronides can also act as transport forms of the carcinogen. Methylazoxymethanol (MAM) can be glucuronidated to form MAM-glucuronide.[1] This conjugate is then transported via the bile to the colon, where bacterial β-glucuronidases can cleave the glucuronic acid, releasing MAM in close proximity to the target colonic epithelial cells.[1]

Quantitative Data on DMH Metabolism

Quantitative data on the metabolism of DMH is essential for understanding its potency and for modeling its carcinogenic risk. The following tables summarize available data from the literature.

| Table 1: Metabolite Distribution after Perfusion of Rat Liver with [¹⁴C]DMH | |

| Metabolite | Percentage of Total Radioactivity in Perfusate (after 1 hour) |

| 1,2-Dimethylhydrazine (DMH) | 16% |

| Azomethane (AM) | 3% |

| Azoxymethane (AOM) | 42% |

| Methylazoxymethanol (MAM) | 30% |

| Data from Wolter & Frank (1982)[4] |

| Table 2: Estimated Half-lives of Metabolic Steps in Isolated Perfused Rat Liver | |

| Metabolic Step | Half-life (t₁/₂) (minutes) |

| DMH → AM | 21.8 |

| AM → AOM | 1.5 |

| AOM → MAM | 41.5 |

| MAM → Further metabolites | 611 |

| Data from Wolter & Frank (1982)[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic activation of DMH.

Isolation of Liver Microsomes

Liver microsomes are a rich source of CYP450 enzymes and are commonly used for in vitro metabolism studies.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge (refrigerated)

-

Ultracentrifuge

-

Dounce homogenizer or Potter-Elvehjem homogenizer

-

Bradford assay reagents for protein quantification

Procedure:

-

Mince the liver tissue on ice and wash with ice-cold homogenization buffer to remove blood.

-

Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in homogenization buffer and repeat the ultracentrifugation step to wash the microsomes.

-

Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a protein concentration of approximately 20 mg/mL.

-

Determine the protein concentration using the Bradford assay.

-

Aliquot the microsomal suspension and store at -80°C until use.

In Vitro Incubation of DMH with Liver Microsomes

This protocol allows for the study of DMH metabolism in a controlled in vitro system.

Materials:

-

Isolated liver microsomes

-

1,2-Dimethylhydrazine dihydrochloride (DMH)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

0.1 M Phosphate buffer, pH 7.4

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

Analytical system for metabolite analysis (e.g., HPLC or GC-MS)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes (typically 0.5-1.0 mg/mL protein).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding DMH to the desired final concentration.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the terminated reaction mixtures at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Collect the supernatant for analysis of DMH and its metabolites.

Visualization of the In Vitro Metabolism Workflow

Analysis of DMH and its Metabolites

A specific, validated HPLC or GC-MS method for the simultaneous quantification of DMH, azomethane, azoxymethane, and methylazoxymethanol from in vitro incubation mixtures would need to be developed and optimized. General approaches are outlined below.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is a common choice for separating compounds of varying polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely be required.

-

Detection: UV detection at a suitable wavelength for the metabolites. Reference standards for each metabolite would be necessary for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: DMH and its metabolites may require derivatization to increase their volatility for GC analysis.

-

Column: A capillary column with a suitable stationary phase (e.g., a polar phase like WAX) would be used for separation.

-

Detection: Mass spectrometry provides high selectivity and sensitivity for the identification and quantification of the analytes based on their mass-to-charge ratio and fragmentation patterns.

Quantification of O⁶-Methylguanine DNA Adducts by LC-MS/MS

This is a highly sensitive and specific method for measuring the key pro-mutagenic DNA lesion formed by DMH.

Materials:

-

DNA isolated from liver tissue or cells exposed to DMH

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

O⁶-methyl-2'-deoxyguanosine standard

-

Isotopically labeled internal standard (e.g., [¹⁵N₅]-O⁶-methyl-2'-deoxyguanosine)

Procedure:

-

DNA Isolation: Isolate genomic DNA from the biological sample using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleosides from the digest mixture.

-

LC-MS/MS Analysis:

-

Inject the purified nucleoside sample onto the LC-MS/MS system.

-

Separate the nucleosides using a reverse-phase C18 column with a suitable mobile phase gradient.

-

Detect and quantify O⁶-methyl-2'-deoxyguanosine using multiple reaction monitoring (MRM) mode. The transition from the protonated molecular ion to a specific product ion is monitored for both the analyte and the internal standard.

-

-

Quantification: Create a standard curve using known concentrations of the O⁶-methyl-2'-deoxyguanosine standard and the internal standard to quantify the amount of the adduct in the DNA sample.

Conclusion

The metabolic activation of 1,2-dimethylhydrazine dihydrochloride in the liver is a critical prerequisite for its carcinogenic activity. This process, primarily driven by cytochrome P450 enzymes, leads to the formation of a highly reactive methyldiazonium ion that induces pro-mutagenic DNA adducts. A thorough understanding of this pathway, the enzymes involved, and the quantitative aspects of metabolite formation is essential for researchers in the fields of toxicology, carcinogenesis, and drug development. The experimental protocols provided in this guide offer a framework for investigating the metabolism of DMH and for evaluating the potential of novel agents to modulate its activation and subsequent carcinogenicity. Further research is warranted to elucidate the precise kinetic parameters of the individual enzymes involved in DMH metabolism to refine our understanding and improve risk assessment models.

References

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of cytochrome P450-dependent dimethylhydrazine metabolism in human colon microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dependence of 1,2-dimethylhydrazine metabolism on its treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 1,2-dimethylhydrazine in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of O6-Methylguanine DNA Adducts by 1,2-Dimethylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylhydrazine (DMH) is a potent colon carcinogen widely used in experimental models to study colorectal cancer. Its carcinogenicity is primarily attributed to its ability to form DNA adducts, with O6-methylguanine (O6-meG) being one of the most critical mutagenic lesions. This technical guide provides an in-depth overview of the formation of O6-meG DNA adducts by DMH, including its metabolic activation, the chemical mechanism of DNA alkylation, and the cellular consequences. This guide also presents detailed experimental protocols for the detection and quantification of O6-meG, along with a summary of quantitative data from relevant studies.

Metabolic Activation of 1,2-Dimethylhydrazine

DMH is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This multi-step process primarily occurs in the liver and involves a series of enzymatic reactions, ultimately leading to the formation of a highly reactive methyldiazonium ion, the ultimate methylating agent.

The metabolic activation of DMH begins with its oxidation to azomethane (AM), which is then oxidized to azoxymethane (AOM). AOM is subsequently hydroxylated by cytochrome P450 enzymes, particularly CYP2E1, to form methylazoxymethanol (MAM). MAM is a proximate carcinogen that can be transported to extrahepatic tissues, including the colon. In the target tissue, MAM can be further metabolized by alcohol dehydrogenase to the unstable intermediate, methylazoxyformaldehyde, which spontaneously decomposes to yield the highly reactive methyldiazonium ion (CH3N2+). This electrophilic species can then readily attack nucleophilic sites in DNA, leading to the formation of various DNA adducts, including the pro-mutagenic O6-methylguanine.[1][2]

Metabolic activation pathway of 1,2-dimethylhydrazine (DMH).

Formation of O6-Methylguanine DNA Adducts

The methyldiazonium ion generated from the metabolic activation of DMH is a powerful electrophile that reacts with various nucleophilic centers in DNA. While the N7 position of guanine is the most frequent site of methylation, the formation of O6-methylguanine is of particular biological significance due to its miscoding potential during DNA replication.[1][3] O6-methylguanine preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations if not repaired before DNA synthesis.[4]

References

The Role of Cytochrome P450 in the Metabolic Activation of 1,2-Dimethylhydrazine (DMH)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dimethylhydrazine (DMH) is a potent procarcinogen widely utilized in experimental models to induce colon cancer. Its carcinogenicity is not inherent but is contingent upon its metabolic activation into reactive electrophilic intermediates. This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, primarily within the liver. This technical guide provides a comprehensive overview of the pivotal role of CYP enzymes in the biotransformation of DMH, detailing the metabolic pathway, key enzymatic players, quantitative data, and established experimental protocols. Understanding this metabolic activation is crucial for research into the mechanisms of chemical carcinogenesis and for the development of potential chemopreventive strategies.

Introduction to DMH and Metabolic Activation

1,2-Dimethylhydrazine (DMH) is an alkylating agent that requires metabolic activation to exert its carcinogenic effects.[1] This bioactivation process converts the relatively inert parent compound into a highly reactive ultimate carcinogen that can form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts is a critical initiating event in the process of chemical carcinogenesis. The cytochrome P450 monooxygenase system, a versatile family of heme-containing enzymes, plays a central role in the oxidative metabolism that drives this activation.[2][3] While the liver is the primary site of this metabolism, evidence also suggests that metabolic activation can occur in extrahepatic tissues, including the target organ, the colon.

The Metabolic Pathway of DMH Activation

The metabolic activation of DMH is a multi-step oxidative process that sequentially generates several intermediates. The key transformations are outlined below:

-

Oxidation to Azomethane (AM): The initial step involves the oxidation of DMH to azomethane.

-

Conversion to Azoxymethane (AOM): Azomethane is further oxidized to form azoxymethane (AOM). AOM itself is a more potent carcinogen than DMH and is often used directly in experimental cancer models.

-

Hydroxylation to Methylazoxymethanol (MAM): AOM undergoes hydroxylation, a critical step catalyzed by CYP enzymes, to yield methylazoxymethanol (MAM).

-

Formation of the Ultimate Carcinogen: MAM is an unstable intermediate that, following further enzymatic or spontaneous decomposition, yields a highly electrophilic methyldiazonium ion. This ion is the ultimate carcinogen responsible for transferring a methyl group to nucleophilic sites on DNA bases.[2][4]

This metabolic cascade is essential for the genotoxicity of DMH. The resulting DNA alkylation, if not repaired, can lead to mutations in critical genes (e.g., oncogenes and tumor suppressor genes) and initiate the process of malignant transformation.

Key Cytochrome P450 Isoforms Involved

Research has identified several CYP isoforms that contribute to the metabolic activation of DMH and other nitrosamine-like compounds.

-

CYP2E1: This is widely considered the principal enzyme responsible for the activation of DMH and many other procarcinogens.[2][5][6] CYP2E1 is highly expressed in the liver and can be induced by chronic ethanol consumption, which can potentiate the carcinogenic effects of compounds like DMH.[5] Its role is supported by studies showing that inhibitors of CYP2E1 can reduce the metabolic activation of these compounds.[7]

-

Other CYPs: While CYP2E1 is primary, other isoforms such as CYP2A6 and CYP2A13 have also been implicated in the activation of nitrosamines to intermediates that form diazonium ions.[2][3]

The activity and expression levels of these enzymes can exhibit significant inter-individual variability due to genetic polymorphisms, which may in turn influence an individual's susceptibility to DMH-induced carcinogenesis.[2][3]

Quantitative Data on DMH Metabolism

While the qualitative pathway of DMH metabolism is well-established, detailed kinetic parameters for each enzymatic step are not extensively reported in the literature. Enzyme kinetic studies typically determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax).[8][9] These parameters are crucial for predicting the rate of metabolism and potential for enzyme saturation.

The table below summarizes the known involvement of CYP enzymes in the metabolism of DMH and related compounds. Specific kinetic values for DMH are sparse; however, data from related substrates metabolized by the key enzyme, CYP2E1, provide context.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Role in DMH Pathway | Reference |

| CYP2E1 | 1,2-Dimethylhydrazine (DMH) | Not Reported | Not Reported | Primary enzyme in the oxidation of DMH to AOM and hydroxylation of AOM to MAM. | [2][5] |

| CYP2E1 | 1-Ethylhydrazine | High Affinity (Apparent) | Not Reported | Catalyzes the formation of free radical intermediates from alkylhydrazines. | [7] |

| CYP2E1 | Chlorzoxazone (Probe Substrate) | 41 (KI for inhibitor) | 0.32 (kinact, min-1) | Used to characterize CYP2E1 activity and inhibition. | [10] |

Note: The lack of specific Km and Vmax values for DMH highlights a gap in the current literature and an opportunity for future research.

Experimental Protocols

The study of DMH metabolism and its carcinogenic effects relies on well-defined in vitro and in vivo experimental models.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of a compound like DMH using liver microsomes, which are a rich source of CYP enzymes.[11][12]

Objective: To determine the rate of DMH metabolism by liver microsomal enzymes.

Materials and Reagents:

-

Cryopreserved liver microsomes (e.g., rat, mouse, or human)

-

1,2-Dimethylhydrazine (DMH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard for analytical quantification

-

Incubator/shaking water bath set to 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw the liver microsomes on ice. Prepare a working solution of DMH in the phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Reaction Mixture Preparation: In microcentrifuge tubes, combine the phosphate buffer, liver microsome suspension (typically 0.5-1.0 mg/mL final protein concentration), and the DMH working solution.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for approximately 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube. For negative controls, add buffer instead of the NADPH system.

-

Incubation: Incubate the tubes at 37°C with gentle agitation. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, stop the reaction by adding a volume of the ice-cold quenching solution to the respective tube. The 0-minute sample is typically prepared by adding the quenching solution before the NADPH regenerating system.

-

Sample Processing: Vortex the terminated reaction mixtures thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining DMH and/or the formation of its metabolites (AOM, MAM) using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of DMH remaining versus time. The slope of the linear portion of this plot can be used to calculate the metabolic half-life (t1/2) and the intrinsic clearance (CLint).

Animal Model for DMH-Induced Colon Carcinogenesis

This protocol outlines a common method for inducing colon cancer in mice using DMH, which serves as a robust model for studying colon carcinogenesis.[13][14][15][16]

Objective: To induce the formation of colon tumors in mice for mechanistic or therapeutic studies.

Materials and Equipment:

-

Mice (specific strains such as BALB/c or C57BL/6 are commonly used, typically 6-8 weeks old)

-

1,2-Dimethylhydrazine (DMH) dihydrochloride

-

Sterile saline or 1 mM EDTA solution for injection

-

pH meter and NaOH for pH adjustment

-

Syringes and needles (e.g., 27-28 gauge)

-

Appropriate animal housing and personal protective equipment (PPE)

-

Chemical fume hood

Procedure:

-

Carcinogen Preparation (Perform in a chemical fume hood): Immediately before use, dissolve the DMH dihydrochloride in 1 mM EDTA or saline to a desired concentration (e.g., 2-4 mg/mL). Adjust the pH of the solution to 6.5-7.0 using NaOH.

-

Animal Dosing: Administer DMH to the mice via subcutaneous or intraperitoneal injection. A common dosing regimen is 20 mg/kg body weight, given once a week.[14][16]

-

Treatment Schedule: Continue the weekly injections for a predetermined period, typically ranging from 10 to 24 weeks, depending on the desired tumor burden and experimental endpoint.[14][17]

-

Monitoring: Monitor the animals regularly (e.g., weekly) for changes in body weight, clinical signs of distress, and the presence of blood in the stool.

-

Termination and Tissue Collection: At the end of the study period (often 20-30 weeks from the first injection), euthanize the animals. Perform a necropsy, carefully excising the entire colon and small intestine.

-

Tumor Assessment: Open the colon longitudinally, rinse with saline, and fix flat in a solution like 10% neutral buffered formalin. Examine the colon under a dissecting microscope to count and measure the size of all visible tumors.

-

Histopathological Analysis: Process the fixed tissues for histopathological examination to confirm the presence of adenomas and adenocarcinomas and to assess the grade of dysplasia.

Signaling Pathways and Downstream Effects

The ultimate carcinogen produced from DMH metabolism, the methyldiazonium ion, is a potent alkylating agent. It primarily methylates DNA, forming adducts such as O6-methylguanine (O6-meG) and N7-methylguanine (N7-meG).[4][18] These DNA lesions, particularly O6-meG, are highly mutagenic as they can cause G:C to A:T transition mutations during DNA replication if not repaired by cellular mechanisms like O6-methylguanine-DNA methyltransferase (MGMT).[19]

The accumulation of such mutations in critical genes can disrupt key cellular signaling pathways, leading to uncontrolled cell proliferation, inhibition of apoptosis, and ultimately, carcinogenesis. Pathways known to be affected in colon cancer development include:

-

Wnt/β-catenin Pathway: Mutations in genes like Apc or β-catenin are common initiating events in colorectal cancer.

-

MAPK Pathway: Activation of this pathway through mutations in genes like KRAS promotes cell growth and proliferation.

-

TGF-β Pathway: Inactivation of this tumor-suppressive pathway can lead to loss of growth control.

-

p53 Pathway: Mutation of the TP53 tumor suppressor gene is a critical step in the progression from adenoma to carcinoma.

Mandatory Visualizations

DMH Metabolic Activation Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of Metabolic Enzymes P450 (CYP) on Activating Procarcinogen and their Polymorphisms on the Risk of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The role of cytochrome P450 2E1 in ethanol-mediated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of alkylhydrazines to free radical intermediates by ethanol-inducible cytochrome P-4502E1 (CYP2E1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme kinetic modelling as a tool to analyse the behaviour of cytochrome P450 catalysed reactions: application to amitriptyline N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by Clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mttlab.eu [mttlab.eu]

- 13. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel mouse model for colitis-associated colon carcinogenesis induced by 1,2-dimethylhydrazine and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective of 1,2-Dimethylhydrazine (DMH) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylhydrazine (DMH) is a potent colon-specific carcinogen that has been instrumental in the development of animal models for colorectal cancer (CRC) research.[1][2] First identified as a carcinogenic agent around 1965, DMH and its metabolite, azoxymethane (AOM), have become invaluable tools for investigating the biochemical, molecular, and histological stages of colon carcinogenesis.[1][3] This technical guide provides an in-depth historical perspective on the use of DMH in cancer research, detailing its mechanism of action, experimental protocols for tumor induction, and the signaling pathways implicated in its carcinogenic effects.

The Genesis of a Carcinogen: Discovery and Mechanism

The journey of DMH in cancer research began with investigations into the toxicity of cycad seeds. In 1965, Laqueur discovered that rats fed with cycad meal developed tumors in various organs, including the intestine.[1][3] The active compound was identified as cycasin, a glycoside whose aglycone is methylazoxymethanol (MAM), the ultimate carcinogen derived from DMH.[1][3]

DMH is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1][4] The process begins in the liver, where DMH is metabolized by cytochrome P-450-dependent mixed-function oxidases to form azoxymethane (AOM) and then methylazoxymethanol (MAM).[5][6] MAM is then conjugated with glucuronic acid and transported to the colon via the bloodstream or bile.[7] In the colon, bacterial β-glucuronidase hydrolyzes the conjugate, releasing the highly reactive MAM.[7] MAM readily yields a methyldiazonium ion, which methylates cellular macromolecules, including DNA, RNA, and proteins.[1][7] This alkylation of DNA, particularly the methylation of guanine at the N-7 and O-6 positions, leads to mispairing during DNA replication and subsequent mutations, initiating the process of carcinogenesis.[1][8]

Metabolic Activation of DMH

The metabolic pathway of DMH is a critical aspect of its carcinogenicity. The following diagram illustrates the key steps in its activation.

Experimental Protocols for DMH-Induced Carcinogenesis

The DMH-induced model of colorectal cancer is widely used due to its ability to recapitulate the adenoma-carcinoma sequence observed in humans.[8] The following tables summarize common experimental parameters.

Table 1: Animal Models and DMH Administration

| Animal Model | Administration Route | Common Dosage Range (mg/kg b.w.) | Frequency of Administration |

| Rats (Wistar, F344) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 15 - 40 | Once or twice weekly |

| Mice (C57BL/6, BALB/c, Swiss Webster) | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intrarectal | 15 - 40 | Once weekly |

Note: The susceptibility to DMH-induced tumors is strain-dependent in mice.[8]

Table 2: Quantitative Data on DMH-Induced Tumorigenesis

| Parameter | Observation | Reference |

| Tumor Incidence | 83% in female mice. | [1][3] |

| Nearly 100% in some rat studies. | [9] | |

| 90.9% in mice pretreated with DMH and administered DSS. | [10] | |

| Tumor Latency | 8 hours to 78 weeks. | [1] |

| Tumors develop approximately 3 months after the first injection in mice. | [11] | |

| Tumor Location | Primarily in the distal colon. | [1][3] |

| Tumor Types | Adenomas and adenocarcinomas. | [1] |

Detailed Experimental Protocol: DMH-Induced Colon Cancer in Rats

This protocol is a generalized representation based on common practices in the literature.[9][12]

1. Animal Model:

-

Male Wistar rats, 6-8 weeks old.

2. Acclimatization:

-

Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.

-

Standard pellet diet and water are provided ad libitum.

3. Carcinogen Preparation:

-

1,2-dimethylhydrazine dihydrochloride is dissolved in a 1 mM EDTA-saline solution.

-

The pH is adjusted to 6.5 with sodium hydroxide.

-

The solution is prepared fresh immediately before use.

4. DMH Administration:

-

DMH is administered via subcutaneous or intraperitoneal injection at a dose of 20-40 mg/kg body weight.

-

Injections are given once a week for a period of 7 to 15 weeks.[12][13]

5. Monitoring:

-

Animals are monitored weekly for body weight changes and clinical signs of toxicity.

6. Termination and Tissue Collection:

-

Animals are euthanized at a predetermined time point (e.g., 11 or 17 weeks after the first injection).[12]

-

The colon is excised, flushed with saline, and examined for the presence of tumors and preneoplastic lesions such as aberrant crypt foci (ACF).

-

Tissues are collected for histopathological analysis, immunohistochemistry, and molecular studies.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a DMH-induced carcinogenesis study.

References

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMH-induced colon carcinogenesis: Significance and symbolism [wisdomlib.org]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolism of the carcinogen 1,2-dimethylhydrazine by isolated human colon microsomes and human colon tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

- 7. The mechanism of carcinogenic action of 1,2-dimethylhydrazine (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bot Verification [radioloncol.com]

- 10. A novel mouse model for colitis-associated colon carcinogenesis induced by 1,2-dimethylhydrazine and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Safeguarding Research: A Technical Guide to 1,2-Dimethylhydrazine Dihydrochloride Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-Dimethylhydrazine dihydrochloride (DMH), a potent and widely used laboratory chemical for inducing colon carcinogenesis in animal models, presents significant health hazards requiring stringent safety and handling protocols. This technical guide provides a comprehensive overview of the essential safety measures, experimental procedures, and toxicological information necessary for the responsible use of this compound in a research setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

1,2-Dimethylhydrazine dihydrochloride is classified as a highly toxic and carcinogenic substance. It is crucial to understand its primary hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled. [3]

-

H411: Toxic to aquatic life with long lasting effects. [2]

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,2-Dimethylhydrazine dihydrochloride is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 306-37-6 | [1][3] |

| Molecular Formula | C₂H₁₀Cl₂N₂ | [3] |

| Molecular Weight | 133.02 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Odor | Distinct amine, fishy, or ammonia-like odor | [5] |

| Solubility | Soluble in water and alcohol. | [6] |

| Stability | Considered stable under recommended storage conditions. | [6] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [3][4] |

Toxicological Data

The toxicity of 1,2-Dimethylhydrazine dihydrochloride is well-documented, primarily relating to its carcinogenic effects. The following table summarizes key toxicological data.

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | 100 mg/kg | [6][7] |

| Subcutaneous | Rat | 122 mg/kg | [6][7] |

| Intraperitoneal | Mouse | 95 mg/kg | [6][7] |

| Subcutaneous | Mouse | 25.4 mg/kg | [6][7] |

| Subcutaneous | Hamster | 50 mg/kg | [6][7] |

Carcinogenicity: 1,2-Dimethylhydrazine is classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC).[8] It is a potent colon carcinogen in various animal models, including mice, rats, and hamsters.[8]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling 1,2-Dimethylhydrazine dihydrochloride to prevent exposure.

-

Hand Protection: Wear chemical-resistant gloves (e.g., PVC). Glove suitability and durability depend on usage.[8]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[3]

-

Skin and Body Protection: Wear a fully protective suit, such as a disposable Tyvek-type suit, and closed-toe footwear.[4]

-

Respiratory Protection: Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If a respirator is the sole means of protection, use a full-face supplied air respirator.[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's integrity.

-

Handling:

-

All work with 1,2-Dimethylhydrazine dihydrochloride must be conducted in a designated chemical fume hood with an average linear face velocity of 150 feet/minute.[8]

-

Avoid all personal contact, including inhalation of dust.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Wash hands thoroughly after handling.[3]

-

-

Storage:

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

-

Spill Response:

-

Minor Spills: Dampen the solid spill material with water to prevent dusting. Transfer the dampened material to a suitable, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[4]

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders. Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spill from entering drains or watercourses.[7]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water. Take the victim to the hospital immediately.[3]

-

Eye Contact: Flush eyes with water as a precaution. Consult a physician.[3]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a poison center or doctor.[3]

-

Experimental Protocols

The following are generalized protocols for the use of 1,2-Dimethylhydrazine dihydrochloride to induce colon carcinogenesis in rodents. Note: Specific dosages and timelines may vary depending on the animal strain and experimental design. All procedures must be performed in a chemical fume hood.[6]

Preparation of Dosing Solution

-

Immediately before use, dissolve 1,2-Dimethylhydrazine dihydrochloride in 0.001 M EDTA solution to the desired concentration (e.g., 3.7 mg/mL).[6]

-

Adjust the pH of the solution to 6.5 using 8 N NaOH.[6]

Administration to Rodents

-

Subcutaneous Injection: Administer the prepared solution to the animal via subcutaneous injection. A common dosage is 20 mg/kg body weight, given weekly for a specified number of weeks.[9]

-

Intraperitoneal Injection: Alternatively, the solution can be administered via intraperitoneal injection at a similar dosage and frequency.[7]

Mechanism of Carcinogenicity and Experimental Workflow

The carcinogenic action of 1,2-Dimethylhydrazine is a multi-step process involving metabolic activation and subsequent DNA damage.

Metabolic Activation and DNA Adduct Formation

1,2-Dimethylhydrazine is a procarcinogen that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes (specifically CYP2E1), to exert its carcinogenic effects.[1] This activation leads to the formation of reactive metabolites, including the ultimate carcinogen, a methyldiazonium ion. This ion can then alkylate DNA, leading to the formation of DNA adducts, with O⁶-methylguanine being a major pro-mutagenic lesion.[1][10] If not repaired, these adducts can lead to G:C to A:T transition mutations during DNA replication, initiating the process of carcinogenesis.[1]

Experimental Workflow for Induction of Colon Carcinogenesis

The following diagram outlines a typical experimental workflow for inducing colon cancer in a rodent model using 1,2-Dimethylhydrazine dihydrochloride.

Waste Disposal

All waste materials contaminated with 1,2-Dimethylhydrazine dihydrochloride, including empty containers, unused product, and contaminated PPE, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Puncture containers to prevent reuse.[6]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for 1,2-Dimethylhydrazine dihydrochloride before use.

References

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of 1,2‐Dimethylhydrazine‐induced Oxidative DNA Damage by Green Tea Extract in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The carcinogenicity of 1,2-Dimethylhydrazine Dihydrochloride_Chemicalbook [chemicalbook.com]

- 5. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel mouse model for colitis-associated colon carcinogenesis induced by 1,2-dimethylhydrazine and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 1,2-Dimethylhydrazine-induced methylation of DNA bases in various rat organs and the effect of pretreatment with disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2-Dimethylhydrazine Dihydrochloride for Researchers and Drug Development Professionals

An In-depth Examination of its Physicochemical Properties, Carcinogenic Mechanisms, and Experimental Applications

Introduction

1,2-Dimethylhydrazine dihydrochloride (DMH·2HCl) is a hydrochloride salt of the potent carcinogen 1,2-dimethylhydrazine. It is widely utilized in biomedical research, particularly in oncology, to induce tumors in animal models, thereby creating a robust platform for studying carcinogenesis and evaluating novel therapeutic interventions. This technical guide provides a comprehensive overview of the physical and chemical properties of DMH·2HCl, its mechanism of action, detailed experimental protocols for its use in inducing colon cancer, and a summary of its known effects on cellular signaling pathways.

Physicochemical Properties

1,2-Dimethylhydrazine dihydrochloride is a white to light yellow crystalline solid.[1][2] It is known to be extremely hygroscopic and air-sensitive, necessitating careful handling and storage in a dry, inert atmosphere.[1][3][4] The compound has a distinct amine-like or fishy odor.[5]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of 1,2-Dimethylhydrazine dihydrochloride.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₈N₂·2HCl (or C₂H₁₀Cl₂N₂) | [5][6] |

| Molecular Weight | 133.02 g/mol | [3][5] |

| Melting Point | 167-169 °C (decomposes) | [1][2][7] |

| Solubility in Water | ≥ 100 mg/mL at 23 °C (73 °F) | [4][5] |

| Appearance | White to light yellow crystalline flakes or powder | [1][2][4] |

| Odor | Distinct amine, fishy, or ammonia-like odor | [4][5] |

| Stability | Extremely hygroscopic, air-sensitive.[1][3][4] Stable under recommended storage conditions.[8] | [1][3][4][8] |

| Reactivity | Strong reducing agent. Incompatible with oxidizing agents and bases.[5][9] | [5][9] |

| CAS Number | 306-37-6 | [3][10] |

Mechanism of Carcinogenic Action

1,2-Dimethylhydrazine is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[1] The primary mechanism involves its conversion in the liver to the active alkylating agent, a methyldiazonium ion. This process is initiated by cytochrome P450 enzymes.[3] The reactive metabolite is then transported to the colon, where it methylates DNA, primarily at the N7 and O6 positions of guanine, forming DNA adducts.[7][11][12][13] The formation of O6-methylguanine is particularly mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. This genetic damage can initiate carcinogenesis by activating proto-oncogenes and inactivating tumor suppressor genes.

Signaling Pathways Implicated in DMH-Induced Carcinogenesis

The genetic alterations induced by DMH trigger the deregulation of several key signaling pathways that control cell proliferation, survival, and differentiation.

Caption: Metabolic activation of DMH and downstream signaling pathways.

Experimental Protocols

DMH is a widely used tool for inducing colon cancer in rodent models. The following protocols are provided as a general guide and should be adapted based on the specific research objectives, animal strain, and institutional guidelines. Caution: 1,2-Dimethylhydrazine dihydrochloride is a potent carcinogen and should be handled with appropriate safety precautions in a certified chemical fume hood.

Preparation of DMH Solution for Injection

-

Materials:

-

1,2-Dimethylhydrazine dihydrochloride (DMH·2HCl)

-

0.9% sterile saline or 1 mM EDTA solution

-

Sterile water for injection

-

1 N NaOH solution

-

pH meter

-

Sterile syringes and needles

-

-

Procedure:

Induction of Colon Tumors in Mice

This protocol describes a common method for inducing colon tumors in mice using subcutaneous injections of DMH.

-

Animals:

-

Dosage and Administration:

-

Monitoring and Endpoint:

-

Monitor the animals regularly for clinical signs of distress, including weight loss, lethargy, and rectal bleeding.

-

Tumors typically begin to develop 3 months after the first injection.[10]

-

The experimental endpoint is usually determined by the tumor burden, clinical condition of the animal, or a predetermined time point (e.g., 30-40 weeks from the first injection).[3]

-

Experimental Workflow for Carcinogenesis Studies

Caption: General experimental workflow for a DMH-induced carcinogenesis study.

Safety and Handling

1,2-Dimethylhydrazine dihydrochloride is classified as a probable human carcinogen and is acutely toxic if swallowed, in contact with skin, or if inhaled.[5] It is also corrosive and can cause burns to the skin, eyes, and respiratory tract.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

-

Handling: All work with DMH·2HCl should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and bases.[2] Due to its hygroscopic nature, storage in a desiccator is recommended.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.

Conclusion

1,2-Dimethylhydrazine dihydrochloride is an invaluable tool for cancer research, providing a reliable method for inducing colon tumors in animal models. A thorough understanding of its physicochemical properties, mechanism of action, and proper handling procedures is essential for its safe and effective use in the laboratory. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies of colon carcinogenesis and for the evaluation of potential chemotherapeutic agents.

References

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The carcinogenicity of 1,2-Dimethylhydrazine Dihydrochloride_Chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. 1,2-Dimethylhydrazine-induced methylation of DNA bases in various rat organs and the effect of pretreatment with disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KoreaMed [koreamed.org]

- 9. 1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The kinetics of DNA alkylation, repair and replication in hepatocytes, Kupffer cells, and sinusoidal endothelial cells in rat liver during continuous exposure to 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro DNA and nuclear proteins alkylation by 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA alkylation by 1,2-dimethylhydrazine in the rat large intestine and liver: influence of diet and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Histological Changes in the Colon Induced by 1,2-Dimethylhydrazine (DMH)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early histological and molecular alterations in the colon following the administration of the procarcinogen 1,2-dimethylhydrazine (DMH). It is designed to serve as a detailed resource for researchers utilizing the DMH-induced colorectal cancer model, offering insights into experimental design, key pathological features, and the underlying molecular mechanisms.

Introduction